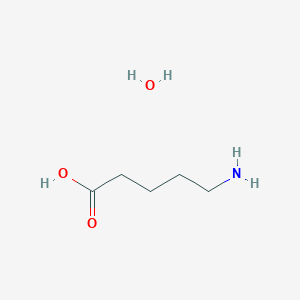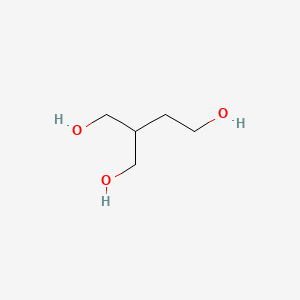
5-aminopentanoic Acid Hydrate
Descripción general
Descripción
It is a methylene homologue of γ-aminobutyric acid (GABA) and acts as a weak GABA agonist . The compound is often used in research due to its structural similarity to other biologically significant amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-aminopentanoic acid can be synthesized through various methods. One common approach involves the reductive amination of 5-oxopentanoic acid with ammonia in the presence of a reducing agent such as sodium cyanoborohydride . Another method includes the hydrogenation of 5-cyanopentanoic acid using a palladium catalyst under hydrogen gas .
Industrial Production Methods
Industrial production of 5-aminopentanoic acid typically involves the catalytic hydrogenation of 5-cyanopentanoic acid. This process is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-aminopentanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 5-oxopentanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 5-aminopentanol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: 5-oxopentanoic acid.
Reduction: 5-aminopentanol.
Substitution: Depending on the nucleophile, various substituted pentanoic acids.
Aplicaciones Científicas De Investigación
5-aminopentanoic acid hydrate has several applications in scientific research:
Mecanismo De Acción
5-aminopentanoic acid hydrate exerts its effects primarily by acting as a weak agonist of the GABA receptor. It binds to the GABA receptor, mimicking the action of GABA, and modulates the inhibitory neurotransmission in the central nervous system. This interaction can influence various physiological processes, including muscle relaxation and anxiety reduction .
Comparación Con Compuestos Similares
Similar Compounds
γ-aminobutyric acid (GABA): A neurotransmitter that plays a key role in inhibitory neurotransmission.
β-alanine: An amino acid that is a precursor to carnosine, which buffers muscle pH during high-intensity exercise.
4-aminobutanoic acid: Another homologue of GABA with similar biological activity.
Uniqueness
5-aminopentanoic acid hydrate is unique due to its δ-amino acid structure, which provides distinct chemical and biological properties compared to its homologues. Its longer carbon chain compared to GABA and β-alanine allows for different interactions and applications in research and industry .
Propiedades
IUPAC Name |
5-aminopentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBIXMUKZJOMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-methoxy-5-(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042590.png)
![N4-[3-methoxy-5-(trifluoromethyl)phenyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-sulphonamide](/img/structure/B3042591.png)
![N,N-bis(2-chloro-6-fluorobenzyl)-N-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)amine](/img/structure/B3042592.png)

![N1-{3-[2-(2-pyridyl)ethyl]phenyl}-4-chloro-3-nitrobenzene-1-sulphonamide](/img/structure/B3042600.png)

![5-chloro-4-[({[(isopropylamino)carbonyl]oxy}imino)methyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B3042602.png)
![5-(4-Fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxamide](/img/structure/B3042604.png)
![3-[(2-Chloroacetyl)amino]-5-(4-fluorophenyl)thiophene-2-carboxamide](/img/structure/B3042605.png)
![Methyl 5-(4-fluorophenyl)-3-[(2,3,3-trichloroacryloyl)amino]thiophene-2-carboxylate](/img/structure/B3042606.png)
![N1-[4-(4-fluorophenyl)-6-methoxypyrimidin-2-yl]-2,2-dichloroacetamide](/img/structure/B3042607.png)
![5-[2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)vinyl]-3-[3,5-di(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3042608.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-5-(5-chloro-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3042612.png)
